molecular formula C24H22N2O5S B11234534 methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B11234534
M. Wt: 450.5 g/mol
InChI Key: UUQYJCIOTUJKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound with a unique structure It contains multiple functional groups, including a benzoate ester, a carbonyl group, and a dibenzo[c,e][1,2]thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Oxidation to form the dioxido groups: This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with the benzoate ester: This step involves the formation of an amide bond between the dibenzo[c,e][1,2]thiazine derivative and the benzoate ester under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the methyl groups or the thiazine ring.

    Reduction: Reduction reactions can target the carbonyl group or the dioxido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, or specific catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. These may include enzymes or receptors that recognize the unique structural features of the compound. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate is unique due to the specific arrangement of functional groups and the presence of both a benzoate ester and a dibenzo[c,e][1,2]thiazine moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[(6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C24H22N2O5S/c1-14-9-10-16(24(28)31-4)13-20(14)25-23(27)17-11-15(2)22-19(12-17)18-7-5-6-8-21(18)32(29,30)26(22)3/h5-13H,1-4H3,(H,25,27)

InChI Key

UUQYJCIOTUJKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.